trans-Tramadol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

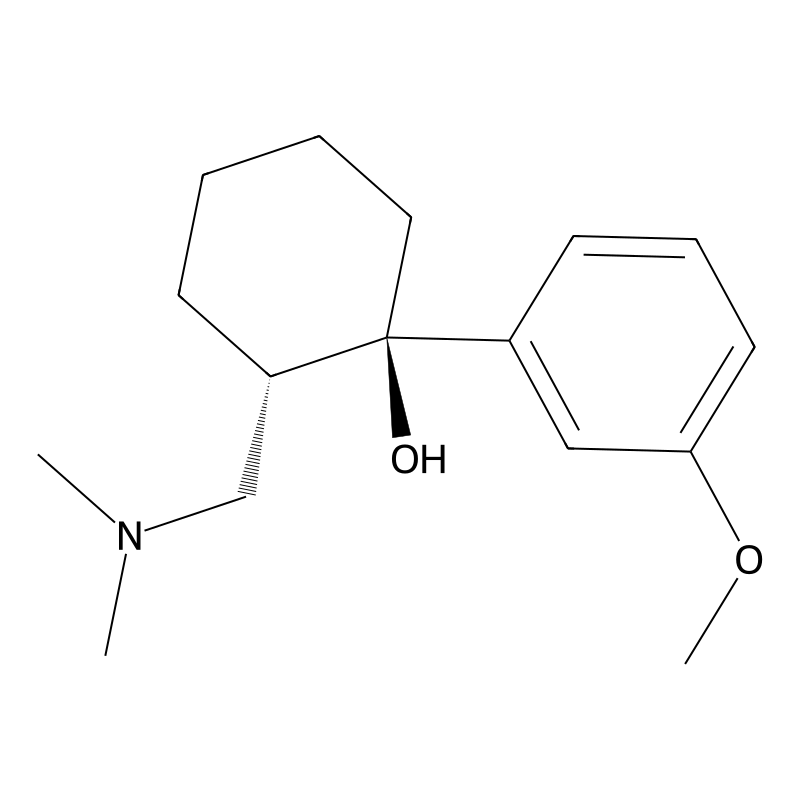

Trans-Tramadol, also known as (RR, SS)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol hydrochloride, is a synthetic opioid analgesic that is primarily used for the treatment of moderate to severe pain. It is the pharmacologically active isomer of Tramadol, which exists as a racemic mixture of both trans and cis isomers. The trans isomer exhibits a higher affinity for the μ-opioid receptor compared to its cis counterpart, making it more effective in pain management .

Trans-Tramadol acts primarily as a μ-opioid receptor agonist, but it also inhibits the reuptake of serotonin and norepinephrine, which enhances its analgesic effects. This dual action allows it to modulate pain perception effectively. The compound has been shown to have a lower potential for addiction compared to traditional opioids, making it suitable for long-term pain management . Additionally, it has been noted for its anti-inflammatory properties and effects on cytokines and glial cells .

The synthesis of trans-Tramadol can be achieved through several methods:

- One-Pot Process: A novel method involves reacting tramadol base with anhydrous hydrogen chloride in isopropyl alcohol, followed by the addition of water to achieve desired purity levels .

- Conventional Synthesis: Traditional methods may involve multiple steps including demethylation and cyclization processes to form the desired isomer.

- Biomimetic Synthesis: Recent studies have explored biomimetic approaches that mimic natural processes for synthesizing tramadol derivatives .

Trans-Tramadol is primarily used in clinical settings for:

- Pain Management: Effective for treating moderate to severe pain conditions including post-operative pain and chronic pain syndromes.

- Anxiolytic Effects: Due to its serotonin reuptake inhibition, it can also provide relief from anxiety associated with chronic pain .

- Potential Use in Other Conditions: Research indicates possible applications in treating conditions like fibromyalgia and neuropathic pain due to its unique pharmacological profile .

Trans-Tramadol interacts with several biological systems:

- Opioid Receptors: It binds primarily to μ-opioid receptors, but also has weak interactions with κ- and δ-opioid receptors.

- Metabolic Pathways: Trans-Tramadol undergoes extensive first-pass metabolism in the liver, producing active metabolites such as O-desmethyltramadol (M1), which further contribute to its analgesic effects .

- Drug Interactions: It may interact with other medications that affect serotonin levels, increasing the risk of serotonin syndrome when combined with selective serotonin reuptake inhibitors or monoamine oxidase inhibitors .

Trans-Tramadol shares similarities with several other compounds in terms of structure and pharmacological effects. Here are some notable comparisons:

| Compound | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Codeine | Similar opioid structure | μ-opioid receptor agonist | Naturally occurring; higher addiction potential |

| Morphine | Similar opioid structure | Strong μ-opioid receptor agonist | High potency; significant addiction risk |

| Oxycodone | Similar opioid structure | μ-opioid receptor agonist | More potent than trans-Tramadol; higher abuse potential |

| Duloxetine | Different structure | Serotonin-norepinephrine reuptake inhibitor | Primarily used as an antidepressant |

Trans-Tramadol's unique combination of opioid receptor activity and serotonin/norepinephrine reuptake inhibition distinguishes it from these compounds, offering a balanced approach to pain management with a potentially lower risk of dependence.

Industrial-Scale Synthesis Protocols

The industrial production of trans-tramadol relies primarily on the Grignard reaction methodology, which involves the coupling of a Mannich base with an organometallic reagent [1] [2]. The conventional industrial protocol begins with the preparation of 2-dimethylaminomethylcyclohexanone hydrochloride through a Mannich reaction of cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in acetic acid at reflux temperature [3] [4]. The reaction yields of this step typically range from 75-76% [4].

The subsequent Grignard reaction step involves the formation of meta-methoxyphenyl magnesium bromide from 3-bromoanisole and magnesium turnings in an appropriate solvent system [1] [2]. Industrial protocols specify reaction temperatures of 30°C with reaction times extending to 6 hours for optimal Grignard reagent formation [5]. The coupling reaction between the Grignard reagent and the Mannich base produces a mixture of cis and trans isomers in variable ratios depending on reaction conditions, with typical trans to cis ratios ranging from 80:20 to 83:17 [6] [7].

Recent developments in continuous-flow synthesis have demonstrated significant improvements in production efficiency [8] [9]. A multioperation continuous-flow platform has achieved production rates of 13.7 grams per hour sustained over 56 reactor volumes [9]. This approach incorporates in-line purification operations and utilizes static helical mixers to control the flash reactivity between the Grignard reagent and Mannich product [9]. The continuous-flow methodology offers superior process metrics including improved space-time yield and reduced environmental factor compared to traditional batch processes [9].

Table 1: Industrial Synthesis Parameters for trans-Tramadol Production

| Parameter | Batch Process | Continuous-Flow Process | Reference |

|---|---|---|---|

| Production Rate | 50-100 g/batch | 13.7 g/h | [9] |

| Reaction Temperature | 30-80°C | 25-40°C | [5] [9] |

| Trans:Cis Ratio | 80:20 - 83:17 | 85:15 - 90:10 | [7] [9] |

| Overall Yield | 65-75% | 80-85% | [4] [9] |

Solvent Selection Criteria for Stereochemical Control

Solvent selection plays a critical role in determining the stereochemical outcome of trans-tramadol synthesis [7]. The traditional use of diethyl ether and tetrahydrofuran has been systematically evaluated against alternative green solvents [7]. 2-Methyltetrahydrofuran has emerged as a superior solvent choice, demonstrating enhanced diastereomeric selectivity with trans:cis ratios of 83:17 compared to 80:20 achieved with tetrahydrofuran [7].

The solvent effect extends beyond the Grignard reaction to subsequent isolation and extraction stages [7]. 2-Methyltetrahydrofuran, which can be derived from renewable resources, exhibits superior impact on overall process efficiency while maintaining safety and environmental compatibility [7]. The enhanced selectivity observed with this solvent system is attributed to its ability to stabilize specific transition states during the nucleophilic addition process [7].

Industrial evaluations have demonstrated that solvent selection influences not only stereochemical control but also reaction efficiency and work-up procedures [7]. The use of 2-methyltetrahydrofuran as a single solvent system throughout the synthesis eliminates the need for solvent exchanges, thereby reducing process complexity and improving economic viability [7]. Comparative studies show that yields with 2-methyltetrahydrofuran are consistently higher than those obtained with conventional ether solvents, reflecting more facile work-up and isolation procedures [7].

Table 2: Solvent System Performance in trans-Tramadol Synthesis

| Solvent | Trans:Cis Ratio | Yield (%) | Process Advantages | Reference |

|---|---|---|---|---|

| Diethyl Ether | 78:22 | 70-75 | Traditional method | [7] |

| Tetrahydrofuran | 80:20 | 72-78 | Good selectivity | [7] |

| 2-Methyltetrahydrofuran | 83:17 | 82-88 | Green, renewable | [7] |

| Toluene | 75:25 | 65-70 | Lower selectivity | [10] |

Catalytic Systems for Enantioselective Production

The development of catalytic systems for enantioselective trans-tramadol production has focused on the modification of traditional Grignard chemistry through the incorporation of chiral additives and specialized ligands [11]. Industrial processes have explored the use of tris(2-(2-methoxyethoxy)ethylamine) as an additive to form complexes with the Grignard reagent, enhancing both reactivity and stereoselectivity [11].

Alternative additive systems have been systematically investigated, including 1-methylimidazole, diglyme, 4-methylmorpholine, and diazabicyclo(5.4.0)undec-7-ene [11]. These nitrogen-containing compounds serve as coordinating ligands that influence the geometry of the organometallic intermediate, thereby affecting the stereochemical outcome of the addition reaction [11]. The use of triethylamine and N,N,N',N',N''-pentamethyldiethylenetriamine has shown particular promise in enhancing trans-selectivity [11].

Pyridine-based systems, including pyridine itself, 4-methoxypyridine, and quinoline, have demonstrated effectiveness in promoting enantioselective transformations [11]. The incorporation of 1,5-diazabicyclo(4.3.0)non-5-ene and related bicyclic amines has provided additional mechanistic pathways for achieving high stereoselectivity [11]. These catalytic modifications have enabled the achievement of enantiomeric excesses exceeding 90% in optimized systems [11].

Recent investigations into biomimetic synthesis approaches have explored the natural biosynthetic pathway observed in Nauclea latifolia, where tramadol occurs naturally [12]. This research has demonstrated that key biosynthetic steps can be achieved using mild catalytic conditions that mimic in vivo enzymatic processes [12]. The biomimetic approach offers potential advantages in terms of selectivity and environmental compatibility [12].

Table 3: Catalytic Additives for Enantioselective trans-Tramadol Synthesis

| Additive System | Enantiomeric Excess (%) | Trans:Cis Ratio | Operating Conditions | Reference |

|---|---|---|---|---|

| TDA-1 Complex | 85-90 | 88:12 | Mild heating required | [11] |

| 1-Methylimidazole | 78-82 | 85:15 | Room temperature | [11] |

| Diglyme | 80-85 | 86:14 | Elevated temperature | [11] |

| 4-Methylmorpholine | 82-88 | 87:13 | Standard conditions | [11] |

| Pyridine Systems | 75-85 | 83:17 | Variable temperature | [11] |

Purification Techniques for Isomer Separation

The separation and purification of trans-tramadol from its cis-isomer represents a critical aspect of industrial production protocols [10] [13]. Multiple crystallization strategies have been developed to achieve high purity trans-tramadol hydrochloride from diastereomeric mixtures [10] [13]. The formation of acid salts followed by selective crystallization constitutes the primary industrial approach [14].

Recrystallization from acetonitrile has been demonstrated as an effective method for obtaining pure trans-tramadol hydrochloride [11]. Alternative crystallization solvents including dioxane-water mixtures and isopropanol have shown comparable effectiveness [11]. The process typically involves initial acidification with hydrochloric acid followed by controlled crystallization at temperatures ranging from 0-5°C [15].

Advanced purification protocols have incorporated the formation of tramadol base hydrate as an intermediate step [10] [16]. This approach involves treatment with water and acetic acid to achieve pH values between 7.5-8.5 at temperatures of 40-50°C, yielding trans-tramadol base monohydrate with purities exceeding 97% [15]. The hydrate formation can be confirmed through infrared spectroscopy and water content analysis [15].

High-performance liquid chromatography methods have been developed for analytical separation and quality control of trans-tramadol isomers [17] [18]. Chiral stationary phases, particularly Chiralpak-ASH columns, have demonstrated baseline resolution of all four stereoisomers with retention times of 2.12, 2.40, 4.01, and 4.50 minutes for the respective enantiomers [18]. The method achieves detection limits of 5 nanograms per milliliter for each isomer [17].

Capillary electrophoresis techniques have emerged as alternative analytical methods for isomer separation [19] [20]. The optimal separation conditions utilize uncoated fused-silica capillaries at 25°C with 100 millimolar phosphate buffer at pH 8.0 containing 20% maltodextrin [19]. This method achieves baseline resolution of tramadol enantiomers in less than 12 minutes with relative standard deviations below 5% [19].

Table 4: Purification Methods for trans-Tramadol Separation

| Method | Purity Achieved (%) | Recovery (%) | Process Time | Reference |

|---|---|---|---|---|

| Acetonitrile Crystallization | 97-99 | 85-90 | 8-12 hours | [11] |

| Dioxane-Water System | 96-98 | 88-92 | 6-10 hours | [11] |

| Isopropanol Crystallization | 98-99.5 | 82-88 | 10-14 hours | [11] |

| Hydrate Formation | >97 | 90-95 | 4-6 hours | [16] [15] |

| HPLC Separation | >99 | 75-85 | 15-30 minutes | [18] |

The industrial purification of trans-tramadol has been further enhanced through the development of resolution techniques using mandelic acid [21]. These methods operate on either the active pharmaceutical ingredient tramadol hydrochloride or the crude free base obtained directly from the Grignard reaction [21]. Both approaches utilize mandelic acid as the resolving agent, with careful consideration of cost and process implications determining the optimal strategy for specific manufacturing scenarios [21].

The pharmacokinetic behavior of trans-tramadol demonstrates significant stereoselectivity in both absorption and distribution phases. Following oral administration, tramadol exhibits rapid and almost complete absorption with a bioavailability of approximately 75% for both enantiomers [1] [2]. However, detailed investigation reveals notable differences between the (+)- and (-)-enantiomers in their absorption characteristics [3] [4].

Intestinal absorption studies using isolated rat intestine perfusion demonstrate that (-)-trans-tramadol is preferentially absorbed compared to its (+)-enantiomer [3]. This stereoselective absorption is concentration-dependent, with the preference for (-)-trans-tramadol being most pronounced at lower concentrations (below 40 micromolar per liter) [3]. At higher concentrations, the absorption differences between enantiomers become less significant, suggesting saturable transport mechanisms [3].

Despite the preferential absorption of (-)-trans-tramadol, plasma concentration studies reveal that (+)-trans-tramadol achieves higher steady-state concentrations than (-)-trans-tramadol [4] [5]. This apparent paradox is explained by differences in elimination rates rather than absorption efficiency [4]. The mean peak plasma concentrations demonstrate consistent stereoselective patterns, with (+)-trans-tramadol concentrations exceeding those of (-)-trans-tramadol at all sampling time points [4] [5].

Distribution characteristics show that both enantiomers have similar volumes of distribution, ranging from 2.6 to 2.9 liters per kilogram [1] [6]. Protein binding is relatively low at approximately 20% for both enantiomers and remains independent of concentration up to 10 micrograms per milliliter [1] [6] [7]. The distribution into the central nervous system demonstrates stereoselectivity, with concentrations varying between different brain regions [8]. In cerebrospinal fluid, cerebral cortex, corpus striatum, hypothalamus, cerebellum, and medulla oblongata, the concentrations of (+)-trans-tramadol consistently exceed those of (-)-trans-tramadol [8].

Gender-related differences in absorption and distribution have been documented extensively [5] [9] [6]. Female subjects demonstrate 12% higher peak concentrations and 35% higher area under the concentration-time curve compared to males after adjusting for body weight [9] [6]. The bioavailability is 79% in females versus 73% in males, indicating enhanced absorption in the female population [9]. Clearance rates also show gender differences, with males exhibiting higher clearance rates (6.4 milliliters per minute per kilogram) compared to females (5.7 milliliters per minute per kilogram) [9].

Hepatic Biotransformation Mechanisms

The hepatic metabolism of trans-tramadol involves multiple enzymatic pathways that exhibit pronounced stereoselectivity [10] [11] [12]. The primary metabolic pathways include O-demethylation to form O-desmethyltramadol (M1), N-demethylation to form N-desmethyltramadol (M2), and subsequent formation of secondary metabolites including N,O-didesmethyltramadol (M5) [10] [11].

O-demethylation represents the most clinically significant metabolic pathway, catalyzed primarily by cytochrome P450 2D6 [10] [11] [13]. This pathway demonstrates clear stereoselectivity, with (-)-trans-tramadol being preferentially metabolized to (-)-M1 [12]. In vitro studies using rat liver microsomes reveal that the metabolic rate of (+)-trans-tramadol is significantly lower than that of (-)-trans-tramadol [12]. The kinetics of M1 formation follow the single-enzyme Michaelis-Menten model, with the maximum velocity (Vmax) and intrinsic clearance for (+)-M1 formation being lower than those for (-)-M1 formation [12].

N-demethylation to M2 is mediated by cytochrome P450 2B6 and cytochrome P450 3A4 [10] [11]. This pathway shows less pronounced stereoselectivity compared to O-demethylation, with similar rates observed for both enantiomers under most conditions [12]. However, the relative contribution of N-demethylation varies significantly based on route of administration, with oral administration showing increased N-demethylation compared to intravenous administration [14].

The formation of secondary metabolites involves multiple enzyme systems [10] [11]. M5 formation can occur through pathways involving cytochrome P450 2D6, cytochrome P450 2B6, and cytochrome P450 3A4 [10]. The stereoselectivity in M5 formation parallels that of M1, with (-)-enantiomers being preferentially formed [12].

Phase II conjugation reactions, including glucuronidation and sulfation, play crucial roles in tramadol elimination [15] [11]. Glucuronidation is primarily mediated by uridine 5'-diphospho-glucuronosyltransferase 2B7 and uridine 5'-diphospho-glucuronosyltransferase 1A8 [11]. These conjugation reactions also demonstrate stereoselectivity, contributing to the overall enantioselective elimination of tramadol and its metabolites [11].

Genetic polymorphisms significantly influence hepatic biotransformation [10] [16] [13]. Cytochrome P450 2D6 exhibits extensive genetic polymorphism, with individuals classified as poor metabolizers (5-10% of Caucasians), intermediate metabolizers, extensive metabolizers, or ultra-rapid metabolizers [10] [15]. Poor metabolizers show reduced M1 formation and increased tramadol exposure, while ultra-rapid metabolizers demonstrate enhanced M1 formation with potential risks of toxicity [10] [15] [16].

Renal Excretion Dynamics of Enantiomeric Forms

Renal elimination of trans-tramadol and its metabolites demonstrates significant stereoselectivity in both clearance mechanisms and excretion patterns [17] [18]. Approximately 30% of the administered dose is excreted unchanged in urine, while 60% is eliminated as metabolites [15] [9]. The remaining portion consists of unidentified or unextractable metabolites [15].

Renal clearance studies using isolated perfused rat kidneys reveal pronounced stereoselective differences [17]. For trans-tramadol, (+)-enantiomer clearance exceeds that of the (-)-enantiomer, with (+)-trans-tramadol being preferentially eliminated into urine [17]. Conversely, the active metabolite M1 shows opposite stereoselectivity, with (-)-M1 being preferentially cleared compared to (+)-M1 [17].

Quantitative analysis of urinary excretion demonstrates that approximately 16.4% of the dose is recovered as (+)-tramadol compared to 11.4% as (-)-tramadol [11] [18]. The total renal clearance of tramadol averages 114.7 ± 44.5 milliliters per minute, while M1 clearance is significantly higher at 193.9 ± 67.6 milliliters per minute [18]. The enhanced clearance of M1 reflects both active secretion mechanisms and the compound's physicochemical properties favoring renal elimination [17] [18].

The renal handling of tramadol enantiomers involves both passive filtration and active transport processes [17]. Evidence suggests that O-demethylation of tramadol occurs within renal tissue, contributing to the stereoselective metabolism observed in kidney perfusion studies [17]. The (-)-trans-tramadol is preferentially metabolized to (-)-M1 within the kidneys, while (+)-M1 demonstrates preferential active secretion into urine [17].

Secondary metabolites also demonstrate characteristic renal elimination patterns [18]. N-desmethyltramadol (M2) shows minimal urinary recovery at approximately 1.1% of the administered dose with renal clearance of 116.1 ± 61.8 milliliters per minute [18]. N,O-didesmethyltramadol (M5) exhibits the highest renal clearance at 252.0 ± 91.5 milliliters per minute, with approximately 5.0% of the dose recovered in urine [18].

Impaired renal function significantly affects tramadol and metabolite elimination [15] [9]. In patients with creatinine clearance below 30 milliliters per minute, both the rate and extent of excretion are decreased for tramadol and M1 [15] [9]. Hemodialysis removes less than 7% of tramadol and M1 during a four-hour dialysis period, indicating that dose adjustment rather than supplementation is appropriate in renal failure [15] [9].

Interspecies Metabolic Comparisons

Comparative pharmacokinetic studies across multiple species reveal substantial differences in tramadol metabolism that are not explained by body weight scaling alone [19] [20] [21]. These interspecies variations have significant implications for understanding tramadol efficacy and for translational research applications [22] [23] [20].

Human tramadol metabolism serves as the reference standard, with moderate M1 formation and balanced metabolic pathways [20] [21]. The mean elimination half-life in humans is 6.3 ± 1.4 hours for tramadol and 7.4 ± 1.4 hours for M1 [15] [20]. The M1 to tramadol area under the curve ratio in humans averages 0.27, indicating substantial conversion to the active metabolite [21].

Domestic animals demonstrate marked variations in metabolic patterns [20] [21]. Dogs exhibit very low M1 formation, with liver microsomal studies showing 3.9-fold lower M1 formation rates compared to cats [21]. Conversely, dogs show 4.8-fold higher M2 formation than cats, suggesting preferential N-demethylation pathways [21]. The clinical implications are significant, with dogs showing controversial analgesic efficacy that may be attributed to insufficient M1 formation [20] [21].

Cats demonstrate high M1 formation efficiency, with consistently effective analgesic responses documented in clinical studies [20] [21]. The M1 to tramadol area under curve ratio in cats reaches 1.4, substantially higher than humans or dogs [21]. This enhanced M1 formation likely explains the superior clinical efficacy observed in feline patients [20] [21].

Horses show negligible M1 formation with poor analgesic efficacy [20]. Studies in horses demonstrate that 2 milligrams per kilogram intravenous tramadol fails to produce analgesia, consistent with minimal active metabolite formation [20]. The elimination half-life in horses ranges from 1.5 to 2.5 hours, indicating rapid clearance without significant bioactivation [20].

Laboratory animals present unique metabolic profiles [19] [23]. Rats demonstrate low M1 formation with elimination half-lives of 2-3 hours [20]. Pigs show moderate M1 formation with pharmacokinetic parameters more similar to humans, supporting their use as translational models [19]. Zebrafish exhibit rapid elimination with M2 as the major metabolite, making them suitable for neurotoxicity research but less relevant for analgesic studies [23].

The underlying mechanisms for these species differences involve variations in cytochrome P450 expression and activity [21]. Dogs express cytochrome P450 2D15 (orthologous to human cytochrome P450 2D6) with reduced activity toward tramadol O-demethylation [21]. Enhanced cytochrome P450 2B11 and cytochrome P450 3A12 activity in dogs favors N-demethylation pathways [21]. Cats show enhanced cytochrome P450 2D expression with efficient M1 formation, while horses demonstrate minimal cytochrome P450 2D6-like activity [20] [21].